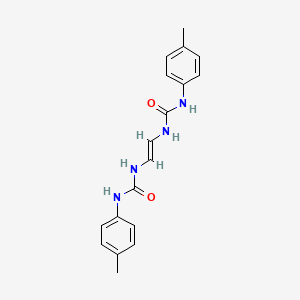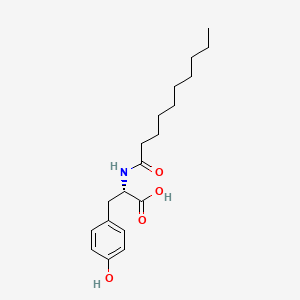
Caproyl tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Caproyl tyrosine is a compound that combines the amino acid tyrosine with a caproyl group, which is derived from capric acid (decanoic acid). This compound is primarily known for its applications in the cosmetic and pharmaceutical industries, where it is used for its skin-conditioning properties and its ability to enhance the absorption of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Caproyl tyrosine is typically synthesized through an acylation reaction, where the hydroxyl group of tyrosine is acylated with caproyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves similar acylation reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Caproyl tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinones.
Reduction: The carbonyl group in the caproyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group of tyrosine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted tyrosine derivatives.
Aplicaciones Científicas De Investigación
Caproyl tyrosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enhancing the absorption of peptides and proteins.
Medicine: Investigated for its potential in drug delivery systems, particularly for poorly absorbed drugs.
Industry: Used in cosmetics for its skin-conditioning properties and in pharmaceuticals for its absorption-enhancing effects.
Mecanismo De Acción
Caproyl tyrosine enhances the absorption of other compounds by increasing the fluidity of cell membranes and decreasing the expression of tight junction proteins such as claudin-4, occludin, and ZO-1. This allows for greater paracellular and transcellular transport of drugs and other molecules.
Comparación Con Compuestos Similares
Similar Compounds
L-Tyrosine: A non-essential amino acid used in protein synthesis.
N-Acetyl L-Tyrosine: A derivative of tyrosine with better solubility and absorption.
DL-Phenylalanine: A combination of phenylalanine and tyrosine used in supplements.
Uniqueness
Caproyl tyrosine is unique due to its ability to enhance the absorption of other compounds, making it valuable in drug delivery and cosmetic formulations. Its combination of a fatty acid moiety with an amino acid allows it to interact with both hydrophilic and hydrophobic environments, enhancing its versatility.
Propiedades
Número CAS |
30664-77-8 |
|---|---|
Fórmula molecular |
C19H29NO4 |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
(2S)-2-(decanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C19H29NO4/c1-2-3-4-5-6-7-8-9-18(22)20-17(19(23)24)14-15-10-12-16(21)13-11-15/h10-13,17,21H,2-9,14H2,1H3,(H,20,22)(H,23,24)/t17-/m0/s1 |
Clave InChI |
DJPVXOYGQKTRPA-KRWDZBQOSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES canónico |
CCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


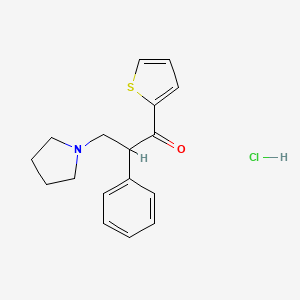
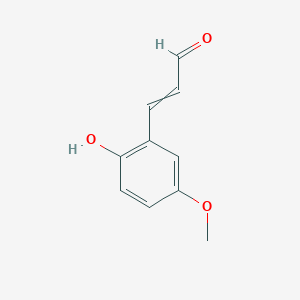
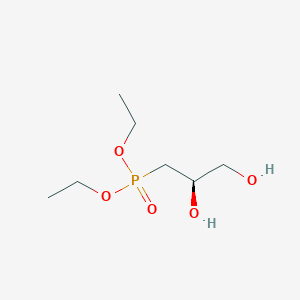
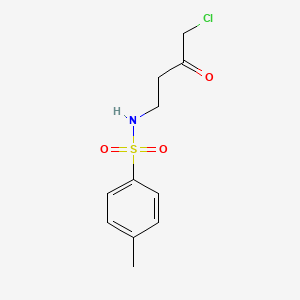
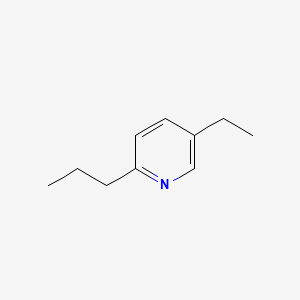
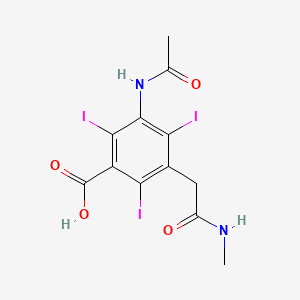

![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)
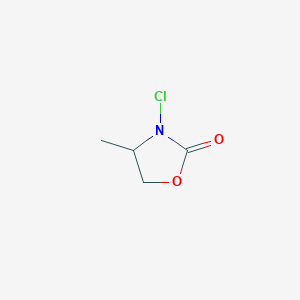
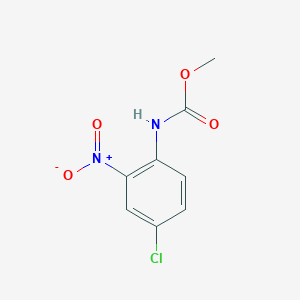
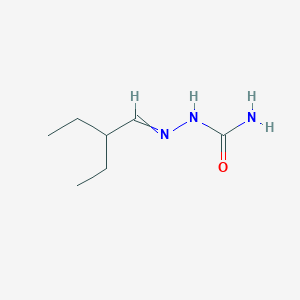
![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)

